2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile
Overview
Description
2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydrazono group attached to a malononitrile moiety, with two chlorine atoms substituted on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile typically involves the reaction of 3,5-dichlorobenzaldehyde with malononitrile in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, often in an ethanol solvent, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate different biochemical activities .
Comparison with Similar Compounds
Similar Compounds
- [(3,5-Dichlorophenyl)hydrazono]malononitrile
- 2-[2-(3,4-Dichlorophenyl)hydrazono]malononitrile
- 2-[2-(3,5-Dibromophenyl)hydrazono]malononitrile
Uniqueness
2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[(3,5-dichlorophenyl)hydrazinylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N4/c10-6-1-7(11)3-8(2-6)14-15-9(4-12)5-13/h1-3,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBDYEGXPRAQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NN=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371098 | |
Record name | (3,5-Dichlorophenyl)carbonohydrazonoyl dicyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3780-83-4 | |
Record name | (3,5-Dichlorophenyl)carbonohydrazonoyl dicyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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